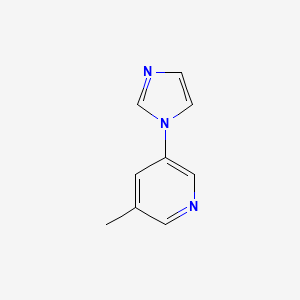

3-(1H-imidazol-1-yl)-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-yl-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-4-9(6-11-5-8)12-3-2-10-7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXFQQDQBSVFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 3 1h Imidazol 1 Yl 5 Methylpyridine

Established Synthetic Routes for the Core 3-(1H-imidazol-1-yl)-5-methylpyridine Structure

The synthesis of the this compound core is primarily achieved through the coupling of a suitably functionalized 5-methylpyridine precursor with an imidazole (B134444) ring. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

Precursor Synthesis and Functionalization Strategies

One documented method for the synthesis of 3-bromo-5-methylpyridine (B130446) involves a multi-step sequence starting from diethyl malonate and 3-nitro-5-chloropyridine. nih.gov This process includes a condensation reaction, followed by decarboxylation to yield 3-nitro-5-methylpyridine. Subsequent hydrogenation, often catalyzed by palladium on carbon (Pd/C), reduces the nitro group to an amine, affording 3-amino-5-methylpyridine (B1272045) . nih.gov This amino-substituted pyridine (B92270) is a versatile intermediate. nih.gov To obtain the desired 3-bromo-5-methylpyridine, the 3-amino-5-methylpyridine can then undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by a bromide. nih.gov

Alternative approaches to 3-amino-5-methylpyridine have also been explored, starting from 3-methylpyridine. These methods often involve nitration followed by reduction, or other functional group interconversions. nih.gov The choice of precursor is crucial as it directly impacts the subsequent coupling strategy.

Coupling Reactions and Reaction Optimization

The formation of the C-N bond between the pyridine and imidazole rings is the cornerstone of the synthesis. Two of the most powerful and widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. pearson.comorganic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. beilstein-journals.org In the context of synthesizing this compound, this would involve the reaction of 3-bromo-5-methylpyridine with imidazole in the presence of a copper catalyst. Optimization of this reaction is critical for achieving high yields and typically involves screening various copper sources (e.g., CuI, Cu2O, CuO), ligands, bases, and solvents. researchgate.netresearchgate.net Ligands such as N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective in promoting copper-catalyzed N-arylation of heteroarylamines. masterorganicchemistry.com

A closely related synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline from 3-bromo-5-trifluorobenzylaniline and imidazole highlights a practical application of the Ullmann-type coupling. The reaction proceeds with cuprous iodide (CuI) as the catalyst and cesium carbonate as the base in a dimethylformamide (DMF) solvent at elevated temperatures. ipb.pt

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds. pearson.com This reaction offers an alternative to the copper-catalyzed methods and can sometimes provide better yields or proceed under milder conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product. pearson.com The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination.

Below is an interactive data table summarizing typical conditions for copper-catalyzed N-arylation of imidazoles with aryl halides, which could be adapted for the synthesis of this compound.

Typical Conditions for Copper-Catalyzed N-Arylation of Imidazoles

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Copper Source | CuI | Cu2O | CuO Nanoparticles |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | 1,10-Phenanthroline | None |

| Base | K2CO3 | Cs2CO3 | KOH |

| Solvent | Dioxane | DMF | Toluene (B28343) |

| Temperature (°C) | 100-110 | 120-140 | 180 |

Stereoselective Synthesis Approaches (if applicable)

The core structure of this compound is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, if chiral centers are introduced into the molecule through subsequent derivatization, then stereoselective methods would become relevant for the synthesis of specific enantiomers or diastereomers.

Development of Substituted Analogues and Derivatives of this compound

The development of analogues and derivatives of the title compound is crucial for exploring its chemical space and potential applications. This can be achieved by introducing functional groups on either the pyridine ring or the imidazole moiety.

Introduction of Functional Groups on Pyridine Ring

The pyridine ring of this compound can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed C-H functionalization. The existing substituents (methyl and imidazolyl groups) will direct the position of new functional groups.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, under forcing conditions, reactions such as nitration and halogenation can occur. The directing effects of the methyl group (ortho, para-directing) and the imidazolyl group (meta-directing with respect to the point of attachment) will influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly if a good leaving group is present. The electron-withdrawing nature of the pyridine nitrogen facilitates such reactions.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized substrates. rsc.org

Modifications to the Imidazole Moiety

The imidazole ring offers several sites for modification. The reactivity of the imidazole ring is well-documented, with electrophilic substitution being a common pathway for functionalization. globalresearchonline.net

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, with substitution typically occurring at the C2, C4, or C5 positions. globalresearchonline.net Halogenation and nitration are common electrophilic substitution reactions for imidazoles. For instance, nitration of 1-methylimidazole (B24206) can lead to the formation of 1-methyl-5-nitro-1H-imidazole. nih.govresearchgate.net

Alkylation: The nitrogen atom at the 3-position of the imidazole ring in this compound can be alkylated to form imidazolium (B1220033) salts. This is a common modification that can alter the electronic properties and solubility of the molecule. nih.gov

Below is an interactive data table summarizing potential functionalization reactions for the pyridine and imidazole rings of this compound.

Potential Functionalization Reactions

| Ring | Reaction Type | Potential Reagents | Expected Position of Substitution |

|---|---|---|---|

| Pyridine | Nitration | HNO3/H2SO4 | Ortho to methyl group |

| Pyridine | Halogenation | NBS/NCS | Ortho to methyl group |

| Imidazole | Nitration | HNO3/H2SO4 | C4 or C5 |

| Imidazole | Halogenation | NBS/NCS | C2, C4, or C5 |

| Imidazole | Alkylation | Alkyl halide | N3 |

Exploration of Linker Variations

While direct literature on "linker variations" for this compound is not extensively documented, the concept can be explored by considering the synthetic accessibility of derivatives where the pyridine or imidazole moieties are substituted. The flexibility of the Ullmann and Buchwald-Hartwig reactions allows for the coupling of a wide array of substituted aryl halides and N-heterocycles.

For instance, variations on the pyridine ring could involve replacing the methyl group at the 5-position with other alkyl or functional groups. This would necessitate starting with the appropriately substituted 3-halopyridine. The electronic and steric nature of these substituents can influence the efficiency of the cross-coupling reaction. Electron-withdrawing groups on the aryl halide are known to accelerate the Ullmann condensation. wikipedia.org

Similarly, modifications to the imidazole ring, such as the introduction of substituents at the 2-, 4-, or 5-positions, can be achieved by starting with the corresponding substituted imidazole. The steric hindrance and electronic properties of these substituents would also play a role in the reaction outcome.

The following table illustrates hypothetical linker variations that could be synthesized using established cross-coupling methodologies, based on the general reactivity patterns observed in Ullmann and Buchwald-Hartwig reactions.

| Pyridine Precursor (Aryl Halide) | Imidazole Precursor | Potential Product (Linker Variation) | Applicable Methodology |

| 3-Bromo-5-ethylpyridine | Imidazole | 3-(1H-imidazol-1-yl)-5-ethylpyridine | Buchwald-Hartwig, Ullmann |

| 3-Chloro-5-methoxypyridine | Imidazole | 3-(1H-imidazol-1-yl)-5-methoxypyridine | Buchwald-Hartwig |

| 3-Iodo-5-cyanopyridine | Imidazole | 5-(1H-imidazol-1-yl)nicotinonitrile | Ullmann, Buchwald-Hartwig |

| 3-Bromo-5-methylpyridine | 2-Methylimidazole | 3-(2-Methyl-1H-imidazol-1-yl)-5-methylpyridine | Buchwald-Hartwig, Ullmann |

| 3-Bromo-5-methylpyridine | 4-Nitroimidazole | 3-(4-Nitro-1H-imidazol-1-yl)-5-methylpyridine | Buchwald-Hartwig, Ullmann |

These examples highlight the potential for creating a diverse library of this compound derivatives by modifying the starting materials. The choice between the Ullmann and Buchwald-Hartwig reactions would depend on the specific substrates and desired reaction conditions, with the latter generally offering milder conditions and broader substrate scope. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of recyclable catalysts.

Microwave-Assisted Synthesis:

One of the most effective green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. tandfonline.comresearchgate.net Microwave-assisted synthesis often leads to significantly shorter reaction times, increased product yields, and can enable the use of less hazardous solvents. tandfonline.comresearchgate.netwjbphs.com For the synthesis of N-aryl imidazoles, microwave irradiation can be applied to both Ullmann-type and Buchwald-Hartwig reactions.

The following table compares a conventional heating method with a potential microwave-assisted approach for the synthesis of an N-aryl imidazole, illustrating the benefits of this green technology.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Solvent | High-boiling, often toxic solvents (e.g., DMF, NMP) | Can often use greener solvents (e.g., ethanol, water) or be performed solvent-free |

| Yield | Variable, often moderate | Often higher yields |

| Byproducts | Can lead to more side reactions and byproducts | Often cleaner reactions with fewer byproducts |

Use of Greener Solvents and Catalysts:

Efforts in green chemistry also focus on replacing hazardous solvents and catalysts. For Ullmann-type reactions, which traditionally use high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), research has explored the use of non-polar solvents like toluene or even water under specific conditions. arkat-usa.orgacs.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of green synthesis. mdpi.combiomedres.us For instance, palladium or copper nanoparticles supported on materials like alumina (B75360) can be used for C-N cross-coupling reactions and recovered for subsequent use. biomedres.us

Atom Economy and Waste Reduction:

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also central to green chemistry. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can significantly reduce waste. While not directly applicable to the bimolecular coupling of a pyridine and an imidazole, designing synthetic routes that minimize the number of steps and avoid the use of protecting groups aligns with the goal of waste reduction. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl 5 Methylpyridine

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 3-(1H-imidazol-1-yl)-5-methylpyridine, these methods illuminate the distribution of electrons and energy levels, which are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. Calculations for this compound, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms in the ground state. researchgate.netresearchgate.netresearchgate.netinpressco.com

Table 1: Representative Optimized Geometrical Parameters for this compound Data is illustrative and based on DFT calculations of similar imidazole-pyridine structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-N(imidazole) | 1.38 |

| C-N (imidazole ring) | 1.32 - 1.39 | |

| C-C (pyridine ring) | 1.39 - 1.40 | |

| C-N (pyridine ring) | 1.33 - 1.34 | |

| Bond Angle (°) | C-N-C (imidazole ring) | 107 - 110 |

| C-C-N (pyridine ring) | 123 - 125 | |

| Dihedral Angle (°) | Pyridine-Imidazole | ~40 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netscirp.orgschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, indicating its propensity to donate electrons in a chemical reaction. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring, suggesting its ability to accept electrons. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors. irjweb.comnih.gov

Table 2: Representative Global Reactivity Descriptors for this compound Data is illustrative and based on DFT calculations of similar heterocyclic systems.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 |

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The color-coding on an MESP map typically shows red for negative potential (electron-rich areas) and blue for positive potential (electron-poor areas).

In this compound, the MESP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating a prime site for electrophilic attack or protonation. The hydrogen atoms of the molecule would exhibit positive potential, making them susceptible to nucleophilic interactions.

Conformational Analysis and Energetics of this compound

The flexibility of this compound is primarily due to the rotation around the single bond connecting the pyridine and imidazole rings. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers that separate them.

Theoretical calculations, such as relaxed potential energy surface scans, can be employed to determine the rotational barrier. rsc.org For molecules with linked aromatic rings, the most stable conformation is often non-planar to minimize steric hindrance between the rings. The rotational barrier is a measure of the energy required to move from one stable conformer to another and provides insight into the molecule's flexibility at different temperatures. For similar N-aryl imidazole systems, these barriers can be on the order of several kcal/mol. researchgate.net

Theoretical Prediction of Reactivity and Mechanistic Pathways

The electronic structure calculations described above provide a basis for predicting the chemical reactivity of this compound. The MESP and frontier orbital analysis both point to the pyridine nitrogen as the most nucleophilic center, making it the most likely site for protonation and reactions with electrophiles. researchgate.net

Electrophilic aromatic substitution is generally difficult on the pyridine ring due to its electron-deficient nature. In contrast, the imidazole ring is more susceptible to such reactions. Nucleophilic attack is most likely to occur at the carbon atoms of the pyridine ring that are ortho and para to the nitrogen atom, as these positions are the most electron-deficient.

In Silico Screening and Design of Novel Derivatives for Specific Chemical Applications

The this compound scaffold can serve as a starting point for the in silico design of new molecules with tailored properties. By computationally introducing various functional groups at different positions on the pyridine and imidazole rings, it is possible to screen for derivatives with enhanced biological activity, improved material properties, or specific catalytic capabilities.

This virtual screening approach allows for the rapid evaluation of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. For example, in drug discovery, derivatives could be designed to optimize binding to a specific biological target, thereby increasing potency and selectivity. This is a common strategy in modern medicinal chemistry for developing new therapeutic agents.

Catalytic Applications of 3 1h Imidazol 1 Yl 5 Methylpyridine and Its Metal Complexes

Homogeneous Catalysis Utilizing 3-(1H-imidazol-1-yl)-5-methylpyridine Ligands

Carbon-Carbon Bond Forming Reactions

No data available.

Oxidation and Reduction Catalysis

No data available.

Polymerization Catalysis

No data available.

Stereoselective Catalysis

No data available.

Heterogeneous Catalysis Incorporating this compound Systems

Immobilization Strategies for Ligands and Complexes

No data available.

This report is based on the current state of publicly accessible scientific information and does not preclude the existence of such research in proprietary or classified domains.

Surface-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for combining the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. For a ligand like this compound, several approaches could theoretically be employed to create surface-supported catalysts.

Potential methods for immobilization, though not specifically documented for this compound, include:

Covalent Attachment: Functionalizing the pyridine (B92270) or imidazole (B134444) ring to create a covalent bond with a solid support like silica, alumina (B75360), or a polymer resin.

Adsorption: Physical adsorption of the ligand or its metal complex onto the surface of a support material.

Encapsulation: Trapping the metal complex within the porous structure of materials like metal-organic frameworks (MOFs) or zeolites.

Surface-supported single-site catalysts aim to merge the benefits of both heterogeneous and homogeneous catalysis, offering enhanced stability and reusability while maintaining well-defined active sites. The interaction between the metallic support and the molecular catalyst can, however, influence the reaction mechanisms.

Mechanistic Elucidation of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing catalyst performance, improving yields, and designing more efficient catalysts. For metal complexes of this compound, a catalytic cycle would typically involve several key steps:

Ligand Association/Dissociation: The this compound ligand would coordinate to a metal center. Depending on the reaction, ligand dissociation might be required to open a coordination site for substrate binding.

Substrate Activation: The metal center, modulated by the electronic and steric properties of the surrounding ligands, would activate the substrate molecules. For instance, in cross-coupling reactions, this would involve steps like oxidative addition.

Bond Formation: The key chemical transformation occurs in the coordination sphere of the metal.

Product Release and Catalyst Regeneration: The product molecule detaches from the metal center, and the catalyst is regenerated to its initial state, ready to start a new cycle.

Mechanistic studies often employ a combination of experimental techniques (like kinetics, isotopic labeling, and in-situ spectroscopy) and computational modeling (such as Density Functional Theory) to map out the energy profiles of potential reaction pathways. For related systems, such as ruthenium catalysts with 3-substituted pyridine directing groups, mechanistic studies have been crucial in understanding how the ligand structure influences the efficiency of C-H activation processes. The presence of a substituent on the pyridine ring can favor a specific conformation that facilitates the desired chemical transformation.

Catalyst Stability, Recyclability, and Performance Metrics

The long-term stability and recyclability of a catalyst are paramount for its application in industrial processes. Key performance indicators for catalysts include:

Turnover Number (TON): The total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.

Turnover Frequency (TOF): The rate of the reaction, often expressed as the number of turnovers per unit time.

Selectivity: The ability of the catalyst to produce the desired product over other possible side products.

Yield: The amount of product obtained, expressed as a percentage of the theoretical maximum.

For heterogeneous or immobilized catalysts, recyclability is a critical metric. This is often tested by recovering the catalyst after a reaction run (e.g., by filtration or centrifugation) and reusing it in subsequent cycles. A decline in activity over several cycles can indicate catalyst leaching (where the active metal or ligand detaches from the support) or deactivation through poisoning or structural changes.

Below is a hypothetical data table illustrating how the performance of such a catalyst might be presented if experimental data were available.

| Entry | Catalyst System | Reaction | Yield (%) | TON | TOF (h⁻¹) |

| 1 | [PdCl₂(3-imp)] | Suzuki Coupling | - | - | - |

| 2 | [Ru(p-cymene)Cl₂(3-imp)] | Transfer Hydrogenation | - | - | - |

| 3 | Silica-supported [CuI(3-imp)] | Click Reaction | - | - | - |

| (Data are hypothetical and for illustrative purposes only) |

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Phenomena Involving 3-(1H-imidazol-1-yl)-5-methylpyridine

Hydrogen Bonding Interactions and Motifs

Hydrogen bonding plays a crucial role in the crystal engineering of nitrogen-containing heterocyclic compounds. For molecules containing imidazole (B134444) and pyridine (B92270) rings, a variety of hydrogen bonding motifs can be anticipated. The imidazole group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), while the pyridine ring contains a hydrogen bond acceptor.

In the case of this compound, intermolecular hydrogen bonds of the C-H···N type are expected to be significant, connecting the aromatic C-H donors to the nitrogen acceptors of neighboring imidazole and pyridine rings. researchgate.net The formation of these bonds can lead to the assembly of molecules into chains, sheets, or more complex three-dimensional networks. The specific motifs will be influenced by steric factors, such as the methyl group on the pyridine ring, and the electronic properties of the aromatic systems. Studies on related imidazopyridines and benzimidazoles have demonstrated the importance of C–H⋯N and C–H⋯π interactions in their crystal packing. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Motif |

|---|---|---|---|

| Imidazole C-H | Pyridine N | Intermolecular | Chain/Sheet formation |

| Imidazole C-H | Imidazole N | Intermolecular | Dimer/Chain formation |

| Pyridine C-H | Imidazole N | Intermolecular | Chain/Sheet formation |

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking interactions are another key driving force in the self-assembly of aromatic molecules like this compound. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The imidazole and pyridine rings can engage in various forms of pi-stacking, including face-to-face and edge-to-face arrangements. researchgate.net

The presence of both electron-rich (imidazole) and electron-deficient (pyridine) aromatic systems can lead to favorable donor-acceptor pi-stacking interactions. The methyl group on the pyridine ring can also influence the stacking geometry by introducing steric effects. In similar heterocyclic systems, tight π-stacking contacts have been shown to significantly affect the material's properties. rsc.org The interplay between hydrogen bonding and pi-stacking is crucial in determining the final crystal structure. nih.gov

Formation of Discrete Supramolecular Cages and Receptacles

The directional nature of the coordination bonds that can be formed by the nitrogen atoms of this compound makes it a potential candidate for the construction of discrete supramolecular cages and receptacles. These are well-defined, hollow structures formed through the self-assembly of multiple ligands and metal ions.

The design of such cages often relies on the use of ligands with specific geometries that can direct the assembly process towards a closed, cage-like architecture. While the direct use of this compound in the synthesis of discrete cages has not been extensively reported, related asymmetric pyridine-imidazole ligands have been successfully employed in the construction of coordination cages. nih.govrsc.org The synthesis of such structures typically involves the reaction of the ligand with a metal precursor under conditions that favor the formation of discrete, soluble species over extended polymeric networks.

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a linker between metal centers is fundamental to its application in the construction of coordination polymers and metal-organic frameworks. These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional extended networks.

Design Principles for Extended Structures

The design of CPs and MOFs with desired topologies and properties relies on several key principles, including the coordination geometry of the metal ion, the length and rigidity of the organic linker, and the reaction conditions. The bifunctional nature of this compound, with its two distinct nitrogen donor sites, allows for a variety of coordination modes.

The choice of metal ion is critical, as different metals have different coordination preferences (e.g., tetrahedral, square planar, octahedral), which will influence the dimensionality and connectivity of the resulting framework. The methyl group on the pyridine ring can also play a role in directing the assembly, potentially leading to the formation of specific structural motifs. The use of mixed-ligand systems, where this compound is combined with other organic linkers, can provide further control over the final structure and properties of the material. rsc.org

Porosity and Topology Analysis of Frameworks

The topology of a CP or MOF describes the underlying connectivity of the network. It is a powerful tool for classifying and comparing different framework structures. The analysis of topology involves simplifying the structure by representing the metal centers and ligands as nodes and linkers, respectively. The resulting network can then be described by a topological symbol, such as the Schläfli symbol. For frameworks built from pyridine and imidazole-based linkers, a wide range of topologies have been observed, from simple sql (square lattice) nets to more complex, interpenetrated structures. nih.gov The specific topology of a framework constructed with this compound would depend on the factors mentioned in the design principles.

Table 2: Common Topologies in CPs and MOFs with Pyridine/Imidazole Ligands

| Topology Symbol | Description | Dimensionality |

|---|---|---|

| sql | Square lattice | 2D |

| hcb | Honeycomb | 2D |

| pcu | Primitive cubic | 3D |

| dia | Diamondoid | 3D |

Development of Functional Materials Incorporating this compound:There is a lack of research papers detailing the incorporation of this specific compound into functional materials. Therefore, information on its role in creating optical, luminescent, magnetic, sensing, or gas adsorption materials could not be located.

Gas Adsorption and Separation Materials:Data regarding the use of MOFs or other porous materials constructed from this compound for gas adsorption and separation is absent from scientific reports.

While the broader classes of imidazole and pyridine derivatives are of significant interest in materials science, the specific isomer this compound has not been a subject of published research in these advanced applications. Therefore, the creation of a scientifically accurate article adhering to the provided, specific outline is not feasible at this time.

Future Research Directions and Emerging Trends

Integration into Hybrid Functional Materials

The bifunctional nature of 3-(1H-imidazol-1-yl)-5-methylpyridine, with its distinct nitrogen-containing heterocyclic rings, makes it an excellent building block for the creation of hybrid functional materials. These materials, which combine organic and inorganic components, often exhibit novel or enhanced properties. A primary area of investigation is the incorporation of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comrsc.org The nitrogen atoms on both the pyridine (B92270) and imidazole (B134444) rings serve as effective coordination sites for a variety of metal ions, enabling the construction of diverse and complex architectures.

The methyl group substituent on the pyridine ring is also expected to play a crucial role in influencing the final properties of these materials. Its steric and electronic effects can direct the self-assembly process, leading to specific framework topologies, pore sizes, and surface functionalities. The resulting hybrid materials are being explored for a range of applications, including gas storage and separation, catalysis, and as sensors. The inherent properties of the imidazole group, for instance, could be harnessed to develop materials with high proton conductivity for fuel cell technologies.

| Material Class | Potential Application | Role of this compound |

| Metal-Organic Frameworks (MOFs) | Gas Storage (e.g., CO2 capture), Separation | Organic Linker/Ligand |

| Coordination Polymers | Catalysis, Luminescent Materials | Bridging Ligand |

| Proton-Conducting Materials | Fuel Cell Membranes | Proton Carrier via Imidazole Moiety |

Computational-Assisted Design of Advanced Ligands and Catalysts

The advancement of computational chemistry provides powerful tools for the rational design of novel ligands and catalysts based on the this compound scaffold. plos.orgresearchgate.net Techniques such as Density Functional Theory (DFT) are being employed to model the geometric and electronic structures of metal complexes incorporating this ligand. plos.orgresearchgate.netnih.gov These computational studies offer deep insights into metal-ligand bonding, the stability of various coordination modes, and the electronic properties that govern catalytic activity.

This in-silico approach allows researchers to predict the behavior of potential catalysts, saving significant time and resources in the laboratory. By simulating reaction pathways and transition states, computational models can help elucidate reaction mechanisms and identify key factors for optimizing catalytic performance. The synergy between computational prediction and experimental validation is accelerating the discovery of highly efficient and selective catalysts for a wide array of chemical transformations. For example, calculations can help in understanding how modifications to the ligand structure, such as the placement of different substituent groups, can fine-tune the catalytic properties of a metal center for a specific reaction.

Exploration of Novel Reactivity Patterns

The distinct electronic landscape of this compound, arising from the combination of the electron-donating methyl group with the pyridine and imidazole rings, opens avenues for discovering novel reactivity patterns. Researchers are actively investigating its role as a ligand in transition-metal catalysis, where it can modulate the reactivity of the metal center. The coordination of this ligand can influence key catalytic steps, such as oxidative addition and reductive elimination, by altering the electron density at the metal.

Furthermore, the imidazole component of the molecule can participate in non-covalent interactions, including hydrogen bonding, which can be critical for substrate recognition and activation, leading to enhanced selectivity. The potential for the compound to act as a bifunctional ligand, where both heterocyclic rings are actively involved in the catalytic cycle, is a particularly exciting prospect. This cooperative catalysis could lead to the development of new synthetic methodologies with improved efficiency and novel reaction outcomes.

Development of Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, a significant area of future research is the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. researchgate.netrsc.orgmdpi.com Current efforts are focused on improving reaction efficiency, minimizing waste, and avoiding the use of hazardous reagents and solvents. mdpi.com

Key strategies being explored include the development of one-pot syntheses, which reduce the number of reaction and purification steps, and the use of catalytic methods to enable reactions under milder conditions. researchgate.net The exploration of solvent-free reaction conditions or the use of greener solvents like water is also a priority. researchgate.netmdpi.com The ultimate goal is to devise synthetic pathways that are not only high-yielding and cost-effective but also adhere to the principles of sustainability, reducing the environmental footprint of chemical manufacturing.

Examples of Green Synthesis Strategies:

Catalysis: Utilizing reusable catalysts to improve efficiency and reduce waste. researchgate.netrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent to minimize volatile organic compound emissions. researchgate.netrsc.org

One-Pot Procedures: Combining multiple reaction steps into a single process to save time, energy, and materials. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water. mdpi.com

Utilization in Niche Chemical Applications

Beyond its broader applications in materials science and catalysis, this compound is being investigated for several specialized or "niche" chemical applications. Its strong coordinating ability with metal ions suggests its potential use as a corrosion inhibitor for metals and alloys. najah.eduresearchgate.netresearchgate.net The molecule can adsorb onto a metal surface, forming a protective layer that shields it from corrosive environments. najah.edu Research in this area focuses on understanding the mechanism of inhibition and optimizing its performance in various industrial settings.

Another potential application is in the field of analytical chemistry, where it could be developed as a selective sensor for specific metal ions. The binding of a target ion to the ligand could induce a measurable change in a physical property, such as color or fluorescence, allowing for its detection and quantification. The unique combination of a pyridine and an imidazole ring offers opportunities for fine-tuning the selectivity and sensitivity of such sensors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-imidazol-1-yl)-5-methylpyridine, and how can reaction conditions be optimized?

- Methodology : The compound is often synthesized via nucleophilic substitution or condensation reactions. For example, 3-(1H-imidazol-1-yl) derivatives can be prepared by reacting imidazole with halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting solvent polarity, temperature, and catalyst presence. Evidence from analogous syntheses highlights the use of ketone intermediates and oxime formation for functionalization .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- ¹H/¹³C NMR : Confirm imidazole-pyridine linkage via aromatic proton shifts (δ 7.5–8.5 ppm for imidazole; δ 8.0–8.8 ppm for pyridine). Methyl groups on pyridine appear as singlets near δ 2.5 ppm .

- IR Spectroscopy : Look for C=N stretches (1600–1650 cm⁻¹) and C-H bending modes (700–800 cm⁻¹) for aromatic systems .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and supramolecular interactions. For example, the crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one (C₁₃H₁₂N₂O₃) revealed a monoclinic system (space group P2₁/c) with hydrogen bonding between imidazole N-H and carbonyl oxygen .

- Software Tools :

- SHELX : For structure solution (SHELXS) and refinement (SHELXL), particularly for small molecules .

- ORTEP-3 : Graphical interface for visualizing thermal ellipsoids and molecular geometry .

Q. What strategies address discrepancies in biological activity data for analogs of this compound?

- Methodology :

-

Dose-Response Curves : Compare IC₅₀ values across studies to identify potency variations. For antifungal assays, discrepancies may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) .

-

Statistical Analysis : Use ANOVA or Tukey’s test to evaluate significance in activity data. Meta-analyses of published IC₅₀ values can highlight outliers (Table 1).

Table 1 : Comparative Antifungal Activity of Selected Derivatives

Compound IC₅₀ (μg/mL) Fungal Strain Reference Derivative A 12.3 ± 1.2 C. albicans Derivative B 28.7 ± 3.1 A. fumigatus

Q. How do computational methods predict the binding modes of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with targets like fungal CYP51 or Wnt pathway proteins. For example, SKL 2001 (a Wnt agonist containing imidazole) binds β-catenin via hydrogen bonding with imidazole N-atoms .

- Validation : Compare docking scores (ΔG) with experimental binding affinities. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.